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Compound of Interest

Compound Name: 3-Hydroxy-2,2-dimethylpropanal

Cat. No.: B031169 Get Quote

For researchers, scientists, and drug development professionals navigating the complex world

of analytical chemistry, the precise identification of chemical compounds is paramount. Mass

spectrometry stands as a cornerstone technique in this endeavor, providing a molecular

fingerprint that, when expertly interpreted, can reveal the intricate structure of a molecule. This

guide offers an in-depth, technical exploration of the mass spectrum of hydroxypivaldehyde (3-
hydroxy-2,2-dimethylpropanal), a compound of interest in various chemical syntheses.

We will dissect the fragmentation patterns of hydroxypivaldehyde under electron ionization (EI),

compare its spectral features with those of structurally related aldehydes, and provide the

foundational knowledge to confidently distinguish it from its chemical cousins. This guide is

designed to be a self-validating system, grounding its interpretations in the fundamental

principles of mass spectrometry and supported by experimental data from reputable sources.

The Hydroxypivaldehyde Molecule: Structure and
Expected Behavior
Hydroxypivaldehyde, with a molecular weight of 102.13 g/mol , possesses two key functional

groups that dictate its fragmentation behavior: a hydroxyl (-OH) group and an aldehyde (-CHO)

group.[1][2] The presence of a sterically bulky tert-butyl-like group (two methyl groups on the

alpha-carbon) also significantly influences the fragmentation pathways.

Understanding the interplay of these features is crucial for a comprehensive interpretation of its

mass spectrum. We anticipate fragmentation pathways characteristic of both alcohols and
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aldehydes, including alpha-cleavage and dehydration (loss of water).[3][4]

Experimental Protocol: Acquiring a High-Quality
Mass Spectrum
To ensure reproducible and reliable data, a standardized approach to sample analysis is

essential. The following protocol outlines the key steps for acquiring an electron ionization (EI)

mass spectrum of hydroxypivaldehyde using a gas chromatograph-mass spectrometer (GC-

MS).

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable

for separating this analyte.

GC Parameters:

Injector Temperature: 250 °C

Oven Program:

Initial Temperature: 50 °C, hold for 1 minute.

Ramp: 10 °C/min to 200 °C.

Hold: 2 minutes at 200 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 35-150
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Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

This protocol provides a robust starting point. Researchers should optimize these parameters

based on their specific instrumentation and analytical goals.

Deconstructing the Mass Spectrum of
Hydroxypivaldehyde
The electron ionization mass spectrum of hydroxypivaldehyde is characterized by a series of

distinct peaks, each representing a fragment of the original molecule. The molecular ion peak

(M+•) at m/z 102 is often of low abundance or absent due to the molecule's propensity to

fragment upon ionization.

Key Fragmentation Pathways and Observed Ions:

m/z Proposed Fragment Ion Fragmentation Pathway

71 [C4H7O]+
α-cleavage: Loss of the formyl

radical (•CHO)

57 [C4H9]+

α-cleavage: Loss of the

hydroxymethyl radical

(•CH2OH)

43 [C3H7]+
Secondary fragmentation of

the m/z 71 ion

41 [C3H5]+ Further fragmentation

31 [CH2OH]+
α-cleavage: Formation of the

hydroxymethyl cation

Diagram of Hydroxypivaldehyde Fragmentation:
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Caption: Proposed fragmentation pathways of hydroxypivaldehyde in EI-MS.

The most significant fragmentation route is the α-cleavage adjacent to the carbonyl group,

leading to the loss of the formyl radical (•CHO) to form the ion at m/z 71, or the loss of the

hydroxymethyl radical (•CH2OH) to produce the tert-butyl cation at m/z 57. The presence of the

ion at m/z 31 is a strong indicator of a primary alcohol moiety.

Comparative Analysis: Distinguishing
Hydroxypivaldehyde from its Analogs
To truly appreciate the unique spectral features of hydroxypivaldehyde, a comparison with

structurally similar aldehydes is essential. We will examine the mass spectra of pivaldehyde

and isobutyraldehyde.

Pivaldehyde (2,2-Dimethylpropanal)
Pivaldehyde shares the same carbon skeleton as hydroxypivaldehyde but lacks the hydroxyl

group.[5][6][7] Its mass spectrum is therefore simpler.

Key Spectral Features of Pivaldehyde:[8]

Molecular Ion (M+•): m/z 86 (more prominent than in hydroxypivaldehyde).
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Base Peak: m/z 57 ([C4H9]+), resulting from the loss of the formyl radical (•CHO). This is a

very stable tert-butyl cation.

Other Significant Peaks: m/z 41 and 29.

Comparison Table: Hydroxypivaldehyde vs. Pivaldehyde

Feature
Hydroxypivaldehyd
e (m/z)

Pivaldehyde (m/z)
Distinguishing
Feature

Molecular Ion 102 (low abundance) 86 (present)
Different molecular

weights.

Key Fragment 71 57 (Base Peak)

Presence of m/z 71

indicates the C4H7O+

fragment.

Hydroxyl Group

Marker
31 Absent

The m/z 31 peak is a

clear marker for the

primary alcohol.

Diagram of Pivaldehyde Fragmentation:

Pivaldehyde
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m/z 86

[C4H9]+
(Base Peak)

m/z 57- •CHO
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Caption: Primary fragmentation of pivaldehyde in EI-MS.

Isobutyraldehyde (2-Methylpropanal)
Isobutyraldehyde is an isomer of butyraldehyde and provides another useful comparison.[9][10]

[11][12]
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Key Spectral Features of Isobutyraldehyde:

Molecular Ion (M+•): m/z 72.

Base Peak: m/z 43, due to the loss of the propyl radical.

Other Significant Peaks: m/z 44 (McLafferty rearrangement), 29.

Comparison Table: Hydroxypivaldehyde vs. Isobutyraldehyde

Feature
Hydroxypivaldehyd
e (m/z)

Isobutyraldehyde
(m/z)

Distinguishing
Feature

Molecular Ion 102 (low abundance) 72
Different molecular

weights.

Base Peak 71 or 57 43

The base peak

provides a clear

distinction.

Hydroxyl Group

Marker
31 Absent

The m/z 31 peak is

absent in the

isobutyraldehyde

spectrum.

McLafferty

Rearrangement
Not favored 44

The presence of a γ-

hydrogen in

isobutyraldehyde

allows for this

rearrangement.

Diagram of Isobutyraldehyde Fragmentation:
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Caption: Key fragmentation pathways for isobutyraldehyde.

Conclusion: A Clear Fingerprint for
Hydroxypivaldehyde
The mass spectrum of hydroxypivaldehyde presents a unique fragmentation pattern that allows

for its unambiguous identification. The key identifiers are:

The presence of a fragment ion at m/z 71, corresponding to the loss of a formyl radical.

A significant peak at m/z 31, indicative of the primary alcohol functionality.

A molecular ion peak at m/z 102, even if of low intensity.

By comparing these features with the spectra of related aldehydes like pivaldehyde and

isobutyraldehyde, researchers can confidently differentiate these compounds. The absence of

the hydroxyl group in pivaldehyde and the different carbon skeleton and fragmentation

pathways of isobutyraldehyde provide clear points of contrast. This guide provides the

necessary framework for interpreting these spectra, empowering researchers to make accurate

and reliable compound identifications in their daily work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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